Monophenylmalonat

Übersicht

Beschreibung

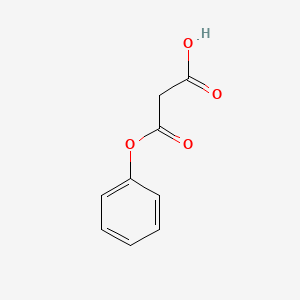

Monophenyl malonate is a chemical compound with the molecular formula C9H8O4 . It is also known by other names such as 3-OXO-3-PHENOXYPROPANOIC ACID and Propanedioic acid, 1-phenyl ester .

Synthesis Analysis

Monophenyl malonate can be synthesized from 2,2-Dimethyl-1,3-dioxane-4,6-dione and Phenol . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters . A novel artificial synthetic pathway of malonic acid has been designed, in which oxaloacetate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by α-keto decarboxylase and malonic semialdehyde dehydrogenase .

Molecular Structure Analysis

The molecular structure of Monophenyl malonate consists of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms .

Chemical Reactions Analysis

Monophenyl malonate can be involved in various chemical reactions. For instance, it can be used in the selective monohydrolysis of symmetric diesters . Another study reported the use of a new metabolic pathway to increase the malonyl-CoA concentration as a limiting metabolite in E. coli .

Physical And Chemical Properties Analysis

Monophenyl malonate has a melting point of 71-73 °C and a boiling point of 352.9±25.0 °C (Predicted). Its density is predicted to be 1.303±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Biochemie: Inhibitor der Succinat-Dehydrogenase

Monophenylmalonat ist bekannt als kompetitiver Inhibitor der Succinat-Dehydrogenase, einem Enzym, das eine entscheidende Rolle im Citratzyklus spielt. Diese Hemmung kann zur Untersuchung von Stoffwechselwegen und den Auswirkungen der Blockierung dieses wichtigen Enzyms in verschiedenen biologischen Systemen genutzt werden .

Molekulare Biologie: Studien zur Genregulation

Der Metabolismus von Malonaten, einschließlich this compound, beinhaltet verschiedene Enzyme, deren Gene isoliert und untersucht werden können. Dies ermöglicht es Forschern, die Genregulation und -expression im Zusammenhang mit dem Malonat-Metabolismus zu erforschen, die für den symbiotischen Stickstoffmetabolismus, insbesondere in Hülsenfrüchten, von Bedeutung ist .

Physiologie: Forschung zur Gehirnentwicklung

This compound kommt natürlicherweise im sich entwickelnden Rattenhirn vor, was darauf hindeutet, dass es eine wichtige Rolle bei der Gehirnentwicklung spielen könnte. Die Forschung zu seiner Funktion und seinem Metabolismus kann Einblicke in neurologische Wachstums- und Entwicklungsprozesse liefern .

Industrielle Anwendung: Antibiotika-Produktion

Gene im Zusammenhang mit dem Malonat-Metabolismus wurden verwendet, um industrielle Stämme von Streptomyces für die Antibiotika-Produktion zu erzeugen. Diese Anwendung zeigt das Potenzial von this compound für die Entwicklung neuer Pharmazeutika .

Polymerscience: Synthese von Malonat-Polyestern

This compound kann bei der enzymkatalysierten Synthese von Malonat-Polyestern verwendet werden. Diese Polyester haben potenzielle Anwendungen als Metallchelatbildner und bieten eine umweltfreundlichere Alternative zu herkömmlichen Polymeren, die in verschiedenen Industrien eingesetzt werden .

Umweltwissenschaften: Extraktion von Metallionen

Die synthetisierten Malonat-Polyester aus this compound wurden auf ihre Fähigkeit zur Extraktion von Metallionen aus wässrigen Strömen untersucht. Diese Anwendung ist besonders relevant im Bereich der Umweltbereinigung und des Recyclings von Edelmetallen .

Safety and Hazards

Zukünftige Richtungen

Future research could focus on designing novel and specific metabolic pathways for desired chemicals . For instance, a novel biological pathway for producing malonic acid from renewable resources has been proposed . This could potentially lead to more efficient methods for the synthesis of Monophenyl malonate and similar compounds.

Wirkmechanismus

Target of Action

Monophenyl malonate, a derivative of malonic acid, primarily targets the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, both of which are vital for energy production in cells .

Mode of Action

Monophenyl malonate acts as a competitive inhibitor of succinate dehydrogenase . Due to its structural similarity to succinate, it competes with succinate for the active site of the enzyme, thereby inhibiting the enzyme’s activity . This inhibition disrupts the normal functioning of the tricarboxylic acid cycle and the electron transport chain, leading to a decrease in ATP production .

Biochemical Pathways

The primary biochemical pathway affected by monophenyl malonate is the tricarboxylic acid cycle (also known as the Krebs cycle or citric acid cycle) . By inhibiting succinate dehydrogenase, monophenyl malonate disrupts the conversion of succinate to fumarate, a key step in the cycle . This disruption can lead to a decrease in the production of ATP, NADH, and FADH2, which are essential for various cellular processes .

Pharmacokinetics

Malonic acid is known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The bioavailability of monophenyl malonate would depend on factors such as its absorption rate, metabolic stability, and rate of excretion .

Result of Action

The inhibition of succinate dehydrogenase by monophenyl malonate leads to a decrease in ATP production, which can result in cellular energy deficiency . Additionally, it can cause the mitochondrial electric potential to rapidly depolarize, leading to organelle swelling . It also accelerates the production of reactive oxygen species (ROS) in the mitochondria, depleting ROS scavenger systems like GSH and NAD(P)H levels . This can lead to oxidative stress and potentially trigger apoptosis, a form of programmed cell death .

Action Environment

The action, efficacy, and stability of monophenyl malonate can be influenced by various environmental factors. For instance, pH levels can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Temperature can also affect the rate of metabolic reactions involving the compound . Furthermore, the presence of other substances (e.g., food, drugs) in the body can potentially interact with monophenyl malonate, affecting its pharmacokinetics and pharmacodynamics .

Eigenschaften

IUPAC Name |

3-oxo-3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)6-9(12)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCRIFDLUQGBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189291 | |

| Record name | Propanedioic acid, monophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35756-54-8 | |

| Record name | Propanedioic acid, monophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035756548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, monophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

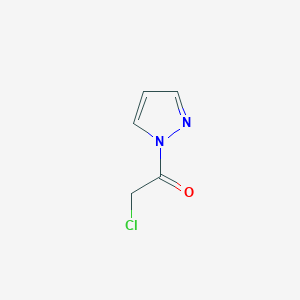

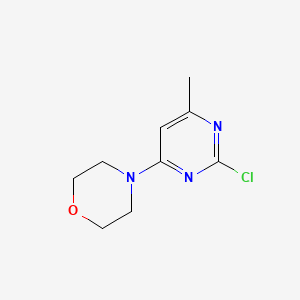

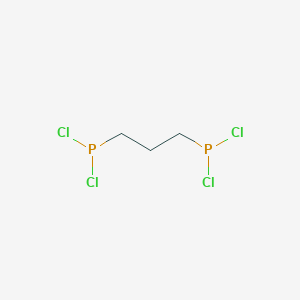

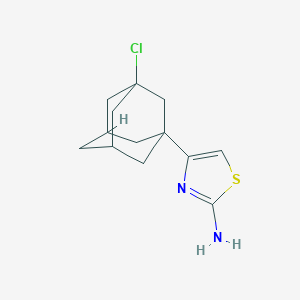

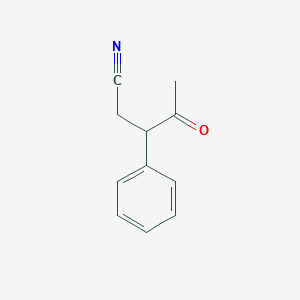

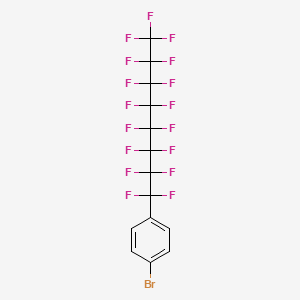

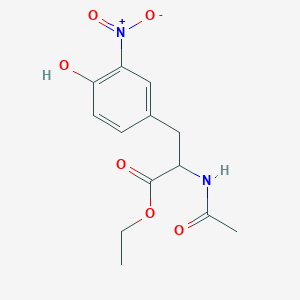

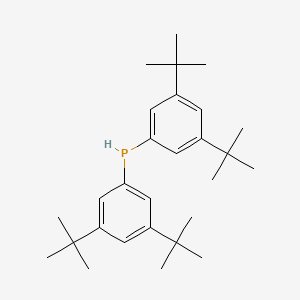

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B1608371.png)